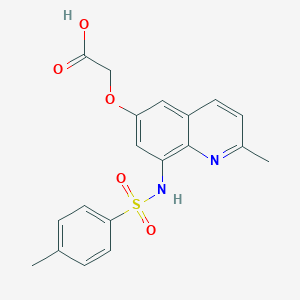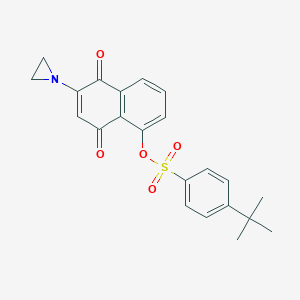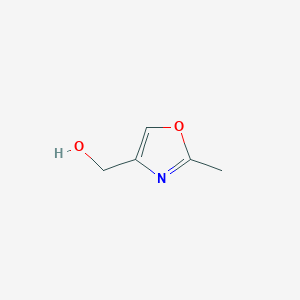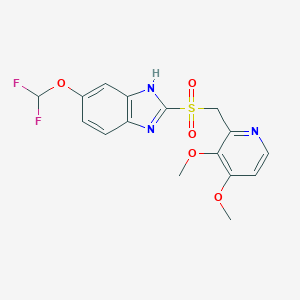
4-溴-5-氟苯-1,2-二胺
描述
4-Bromo-5-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 153505-37-4 . It has a molecular weight of 205.03 . The IUPAC name for this compound is 4-bromo-5-fluoro-1,2-benzenediamine .
Synthesis Analysis
The synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine involves a multi-step reaction . The process starts with 4-fluoro-2-nitroaniline, which is reacted with Raney nickel in anhydrous ethanol under a hydrogen atmosphere . After the reaction is complete, the mixture is filtered to remove the Raney nickel, and the filtrate is then distilled under reduced pressure to yield the product .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluorobenzene-1,2-diamine can be represented by the InChI code: 1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 .Chemical Reactions Analysis
4-Bromo-5-fluorobenzene-1,2-diamine, like other simple aromatic halogenated organic compounds, is generally unreactive . Its reactivity tends to decrease with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
4-Bromo-5-fluorobenzene-1,2-diamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
- 4-Bromo-5-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 153505-37-4 . It has a molecular weight of 205.03 .
- This compound is a solid powder at room temperature .
- Application Summary : 4-Bromofluorobenzene is used as a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .
- Methods of Application : The typical method of application involves the use of this compound in a Grignard reaction. In this reaction, the bromine atom in 4-Bromofluorobenzene is replaced by a magnesium atom to form a Grignard reagent. This reagent can then react with a variety of other compounds to form 4-fluorophenyl containing compounds .
- Results or Outcomes : The outcome of this process is the formation of 4-fluorophenyl containing compounds. These compounds have a wide range of applications, including the synthesis of pesticides like Flusilazole .
安全和危害
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWAQNAHFBGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601467 | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluorobenzene-1,2-diamine | |
CAS RN |
153505-37-4 | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

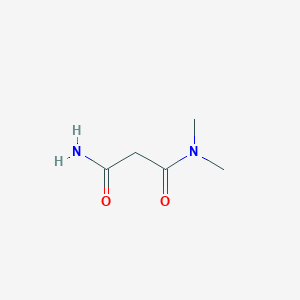
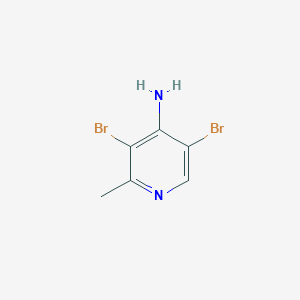
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
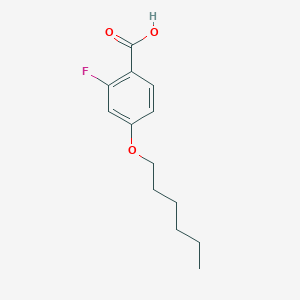
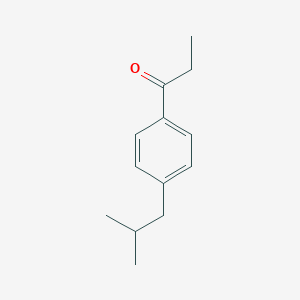
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
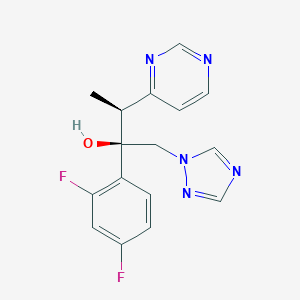
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
